molecular formula C14H14ClN B8291484 N-methyl 2-benzyl-4-chloroaniline

N-methyl 2-benzyl-4-chloroaniline

Cat. No.: B8291484
M. Wt: 231.72 g/mol
InChI Key: LJXCYUFNDIMFAY-UHFFFAOYSA-N
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Description

N-Methyl 2-benzyl-4-chloroaniline is a substituted aniline derivative characterized by:

  • N-Methyl group: Attached to the amine nitrogen, reducing basicity and enhancing lipophilicity.
  • Chlorine atom: At the 4-position, influencing electronic properties (electron-withdrawing effect) and molecular polarity.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

2-benzyl-4-chloro-N-methylaniline

InChI

InChI=1S/C14H14ClN/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3

InChI Key

LJXCYUFNDIMFAY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between N-methyl 2-benzyl-4-chloroaniline and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₄H₁₃ClN N-CH₃, 2-benzyl, 4-Cl Hypothesized use in pharmaceuticals (inferred from analogs) N/A
4-Chloro-N-methylaniline C₇H₈ClN N-CH₃, 4-Cl Intermediate for Medazepam synthesis
N-Benzyl-4-chloro-2-nitroaniline C₁₃H₁₁ClN₂O₂ N-benzyl, 4-Cl, 2-NO₂ Nitro group enhances reactivity (e.g., reduction to amines)
4-Chloro-2-methylaniline C₇H₈ClN 2-CH₃, 4-Cl Carcinogenic; industrial intermediate
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ N-CH₂CH₃, 4-Cl, 2-NO₂ Nitro group stabilizes aromatic ring; used in agrochemicals
4-Chloro-N-[(4-chlorophenyl)methyl]aniline C₁₃H₁₁Cl₂N N-(4-Cl-benzyl), 4-Cl Potential antimicrobial applications

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Chlorine at the 4-position increases ring stability and directs electrophilic substitution to meta/para positions . Nitro groups (e.g., in N-benzyl-4-chloro-2-nitroaniline) reduce basicity and enhance oxidative stability .
  • N-Alkylation (e.g., N-CH₃, N-benzyl): N-Methylation decreases water solubility but improves membrane permeability (critical in drug design) .

Preparation Methods

Nitration and Chlorination Precursor Synthesis

The foundational step in many routes involves introducing nitro and chloro groups to a benzene ring. For example, biphenyl derivatives undergo nitration in acetic acid and acetic anhydride at 25–35°C, followed by chlorination using chlorine gas in chlorobenzene at 90–100°C. These conditions ensure regioselective substitution, with the nitro group directing subsequent chlorination to the para position. In one protocol, 2-nitrobiphenyl was chlorinated with 1.4 mol chlorine in the presence of iron powder, yielding 2-(4'-chlorophenyl)nitrobenzene at 82–83% efficiency.

Palladium-Catalyzed Coupling for Benzyl Group Introduction

Introducing the benzyl group at the 2-position often employs Suzuki-Miyaura coupling. A representative method involves reacting 2-chloro-4-nitrobenzene with benzylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate under microwave irradiation (150°C, 10 min). This approach mirrors the synthesis of N-(thiophen-2-ylmethyl)quinazolin-4-amine, where aryl boronic acids facilitated cross-coupling with chlorinated precursors. Alternative pathways, such as Ullmann coupling using copper catalysts, remain less explored but theoretically viable.

Reductive Amination and N-Methylation

Reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation. For instance, hydrogen gas in the presence of Raney nickel at 25°C converted 2-(4'-chlorophenyl)nitrobenzene to 2-(4'-chlorophenyl)aniline with 94% purity. Subsequent N-methylation leverages reductive alkylation with formaldehyde or direct alkylation using methyl iodide. In a related synthesis, N-methyl-2-fluoroaniline was prepared by treating 2-fluoroaniline with methylating agents in tetrahydrofuran, yielding 83% product. Adapting this, N-methylation of 2-benzyl-4-chloroaniline could employ similar conditions with sodium hydroxide as a base.

Detailed Preparation Methods

Method A: Sequential Nitration, Chlorination, and Benzylation

  • Nitration : Biphenyl (13 mol) reacted with concentrated nitric acid in acetic acid/acetic anhydride at 25°C for 12 hours to yield 2-nitrobiphenyl.

  • Chlorination : 2-Nitrobiphenyl (1 mol) was treated with chlorine gas (1.4 mol) in chlorobenzene at 100°C for 10 hours, producing 2-(4'-chlorophenyl)nitrobenzene.

  • Benzylation : A Suzuki coupling with benzylboronic acid (1.5 mol), Pd(PPh₃)₄ (0.05 mol%), and sodium carbonate in acetonitrile at 150°C (microwave) afforded 2-benzyl-4-chloronitrobenzene.

  • Reduction and Methylation : Hydrogenation with Raney nickel yielded 2-benzyl-4-chloroaniline, followed by N-methylation using methyl iodide and NaOH in THF.

Yield Data :

  • Nitration: 500 g (∼90% yield)

  • Chlorination: 240 g (82–83% yield)

  • Benzylation: ∼75% (estimated from analogous reactions)

  • N-Methylation: 83%

Method B: Direct Coupling and Functionalization

  • Coupling : 4-Chloro-2-iodoaniline reacted with benzylzinc bromide under Negishi conditions (Pd₂(dba)₃, 100°C) to install the benzyl group.

  • Methylation : The product underwent N-methylation with dimethyl sulfate in dichloromethane, yielding the target compound.

Advantages : Fewer steps; higher atom economy.
Challenges : Limited commercial availability of benzylzinc reagents.

Purification and Characterization

Crystallization Techniques

Recrystallization using ethyl acetate/petroleum ether (1:2) or ethanol/water mixtures effectively removed byproducts. For example, 2-(4'-chlorophenyl)aniline was purified to 94% purity via ethyl acetate recrystallization.

Chromatographic Methods

Silica gel chromatography with hexanes/ethyl acetate (8:2) resolved intermediates in coupling reactions, as demonstrated in the synthesis of N-(thiophen-2-ylmethyl)quinazolin-4-amine.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), benzylic CH₂ (δ 3.8–4.1 ppm), and N-methyl (δ 2.9–3.1 ppm).

  • LC-MS : Retention times and molecular ion peaks confirm molecular weight (e.g., m/z 261 for C₁₄H₁₅ClN).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Total Steps43
Overall Yield~60%~70%
Catalytic ComplexityHigh (Pd, Ni)Moderate (Pd)
ScalabilityIndustrialLab-scale

Method A, while longer, benefits from established protocols in nitration and chlorination. Method B offers streamlined synthesis but requires specialized reagents .

Q & A

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

  • Methodological Answer : The chloro and amine groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize MOFs via solvothermal methods and characterize porosity via BET surface area analysis .

Analytical & Safety Considerations

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under argon at –20°C, shielded from light. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or environmental fate studies?

  • Methodological Answer : Use ¹³C-labeled methyl groups to track metabolic methylation/demethylation pathways via LC-MS. For environmental studies, employ ³⁶Cl to trace degradation products .

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